

In-Depth Technical Guide to (R)-Azetidine-2-carboxylic acid hydrochloride

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Compound of Interest

Compound Name: (R)-Azetidine-2-carboxylic acid
hydrochloride

Cat. No.: B581965

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **(R)-Azetidine-2-carboxylic acid hydrochloride**. This non-proteinogenic amino acid, a constrained analog of proline, is a valuable tool in chemical biology and drug discovery.

Core Chemical Properties

(R)-Azetidine-2-carboxylic acid hydrochloride is the hydrochloride salt of the (R)-enantiomer of azetidine-2-carboxylic acid. The presence of the azetidine ring, a four-membered heterocycle, imparts unique conformational constraints compared to its five-membered counterpart, proline. This structural feature is of significant interest in the design of peptides and peptidomimetics with modified secondary structures and biological activities.

Property	Value	Reference
CAS Number	62007-65-4	[1]
Molecular Formula	C ₄ H ₈ ClNO ₂	
Molecular Weight	137.56 g/mol	
Appearance	White to off-white solid	[2]
Melting Point	215 °C (for the free acid)	[3]
Solubility	Soluble in water.[3] Slightly soluble in methanol. Insoluble in DMSO.[4][5]	
pKa	2.35 ± 0.20 (Predicted for the carboxylic acid group of the parent compound)	

Synthesis and Spectroscopic Analysis

The synthesis of enantiomerically pure (R)-Azetidine-2-carboxylic acid typically involves asymmetric synthesis or chiral resolution of the racemic mixture. A common strategy involves the use of a chiral auxiliary to direct the stereochemistry of the azetidine ring formation.

Experimental Protocol: Asymmetric Synthesis

A practical asymmetric synthesis of both enantiomers of azetidine-2-carboxylic acid has been described, starting from inexpensive chemicals. The key steps involve the construction of the azetidine ring via an intramolecular alkylation, utilizing an optically active α -methylbenzylamine as a chiral auxiliary.[6] The final step to obtain the hydrochloride salt involves treating the purified (R)-Azetidine-2-carboxylic acid with hydrochloric acid in a suitable solvent, followed by crystallization.

Spectroscopic Data

While specific spectra for **(R)-Azetidine-2-carboxylic acid hydrochloride** are not readily available in public databases, the expected spectral characteristics can be inferred from the parent compound and general principles of spectroscopy.

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the α -proton. The chemical shifts will be influenced by the presence of the carboxylic acid and the protonated amine.
- **¹³C NMR:** The carbon NMR spectrum will display distinct signals for the three carbon atoms of the azetidine ring and the carbonyl carbon of the carboxylic acid.
- **IR Spectroscopy:** The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the N-H stretch of the ammonium salt.
- **Mass Spectrometry:** The mass spectrum will show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Azetidine-2-carboxylic acid is a known proline analogue and exerts its biological effects primarily by being misincorporated into proteins in place of proline.^[3] This substitution can lead to improperly folded and dysfunctional proteins, inducing cellular stress.

Mechanism of Action

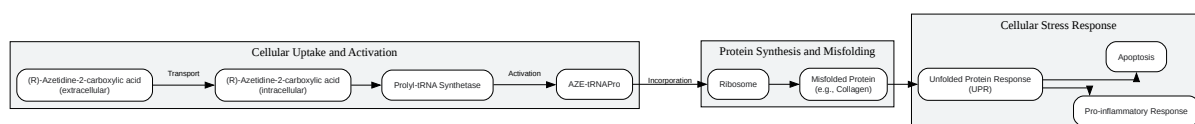
Both the (R)- and (S)-enantiomers of azetidine-2-carboxylic acid can be recognized and activated by human prolyl-tRNA synthetase (ProRS).^[4] This activation leads to the charging of tRNA^{Pro} with the analogue, which is then incorporated into nascent polypeptide chains during translation. The smaller, four-membered ring of azetidine disrupts the normal geometry of the peptide backbone, affecting protein secondary and tertiary structures. This is particularly detrimental to proteins rich in proline, such as collagen.^{[7][8][9]}

Cellular Effects and Signaling Pathways

The misincorporation of azetidine-2-carboxylic acid into proteins leads to proteotoxic stress and can trigger the unfolded protein response (UPR). This cellular stress response is a key signaling pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum. Studies on the L-enantiomer have shown that its toxicity is associated with increased pro-inflammatory activity and reduced cell survival in microglial cells.^{[10][11]} While direct

comparative studies on the stereospecific effects on signaling pathways are limited, it is plausible that the (R)-enantiomer elicits similar cellular stress responses.

The following diagram illustrates the general workflow of azetidine-2-carboxylic acid's entry into protein synthesis and the subsequent cellular consequences.



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